![molecular formula C11H19N3O2 B2898470 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 949835-66-9](/img/structure/B2898470.png)
3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It is a novel chemotype of delta opioid receptor agonists .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The 13 C NMR spectra of these compounds contain most low-field singlet signals with chemical shift values 175.5–183.2 ppm and 156.5–162.3 ppm assigned to the carbon atoms of the hydantoin cycle .Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . The structure is characterized by a spiro[4.5]decane core, which is a type of cycloalkane .Aplicaciones Científicas De Investigación
Delta Opioid Receptor Agonism
This compound has been identified as a novel chemotype for delta opioid receptor agonists. It shows promise in treating neurological and psychiatric disorders due to its selective binding and activation of delta opioid receptors. The compound’s efficacy was demonstrated in a beta-arrestin assay and is considered a potential lead candidate for drug development .
Pain Management
The analgesic properties of this compound have been explored through its anti-allodynic efficacy in animal models. It has shown potential in managing inflammatory pain, which could lead to new treatments for chronic pain conditions .
Neurological Disorder Treatment
Due to its interaction with delta opioid receptors, this compound may be beneficial in treating various neurological disorders, including migraine, by modulating pain pathways in the nervous system .
Psychiatric Disorder Treatment
The compound’s selective agonism of delta opioid receptors suggests it could be useful in treating certain psychiatric disorders, potentially offering an alternative to current medications with fewer side effects .
Inflammation Research
The compound’s impact on inflammatory processes has been studied, providing insights into the molecular mechanisms of inflammation and the potential development of anti-inflammatory drugs .
Computational Modeling and Simulation
The compound has been used in computational studies to understand its binding dynamics and pharmacological profile, which aids in the rational design of related therapeutic agents .
High-Throughput Screening
It serves as a reference compound in high-throughput screening assays to identify other molecules with similar or improved therapeutic profiles .
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition
Separate research has indicated that structurally related compounds are efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase, which is relevant for the treatment of anemia .
Direcciones Futuras
The compound represents a novel class of delta opioid receptor agonists that could be expanded on to develop a clinical candidate drug . It has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests potential applications in the treatment of neurological disorders, including migraine and chronic pain .
Propiedades
IUPAC Name |
3-(3-aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c12-7-4-8-14-9(15)11(13-10(14)16)5-2-1-3-6-11/h1-8,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYGSILBZGKBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

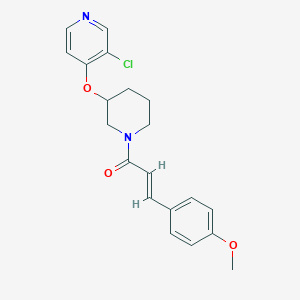
![1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2898389.png)
![2-(4-Fluorophenyl)sulfanyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2898390.png)
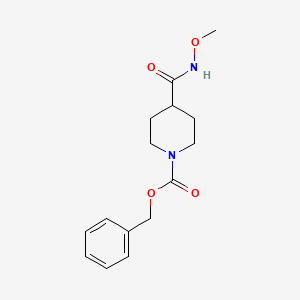
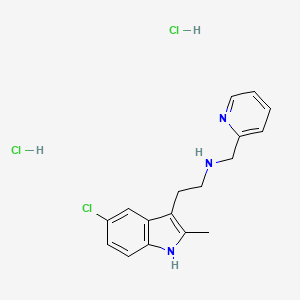
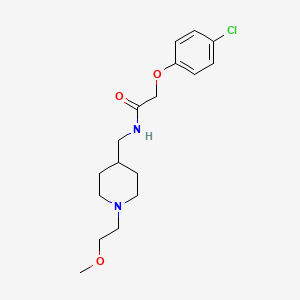
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2898395.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2898396.png)
![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)
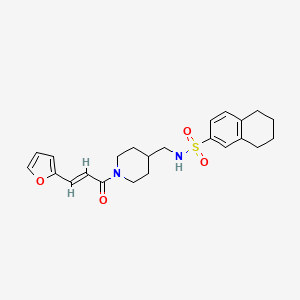
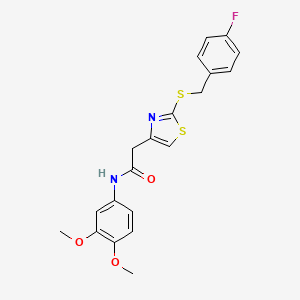


![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2898410.png)